molecular formula C12H22N2O B6227832 (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 171092-49-2

(2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6227832
CAS No.: 171092-49-2
M. Wt: 210.32 g/mol
InChI Key: RWNSISJNBAQNTF-NSHDSACASA-N
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Description

(2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one: is a chiral compound that features both an amino group and a pyrrolidine ring. This compound is of interest due to its unique structural properties, which make it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: Cyclohexylamine and pyrrolidine are commonly used as starting materials.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted amines

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Binding: Its ability to bind to proteins can be exploited in biochemical assays and research.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.

    Pharmacology: Studies have explored its pharmacokinetic and pharmacodynamic properties, aiming to understand its behavior in biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Manufacturing: It is employed as a building block in the production of various chemical products.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-2-amino-2-cyclohexyl-1-(morpholin-1-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    (2S)-2-amino-2-cyclohexyl-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness:

    Structural Features: The presence of both an amino group and a pyrrolidine ring in (2S)-2-amino-2-cyclohexyl-1-(pyrrolidin-1-yl)ethan-1-one provides unique steric and electronic properties, making it distinct from similar compounds.

    Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and reduction, differs from that of its analogs, offering unique opportunities for chemical synthesis and research.

Properties

CAS No.

171092-49-2

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(2S)-2-amino-2-cyclohexyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H22N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h10-11H,1-9,13H2/t11-/m0/s1

InChI Key

RWNSISJNBAQNTF-NSHDSACASA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)N2CCCC2)N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCCC2)N

Purity

95

Origin of Product

United States

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